molecular formula C25H31ClF2O5 B13408547 ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Cat. No.: B13408547
M. Wt: 485.0 g/mol
InChI Key: BOPHRTLZDHJBDY-LNWOGWPKSA-N
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Description

Ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple chiral centers, fluorine substitutions, and a chloroacetyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Formation of the core structure: This might involve cyclization reactions to form the cyclopenta[a]phenanthrene core.

    Introduction of functional groups: Fluorination, hydroxylation, and acetylation steps are carried out under controlled conditions using specific reagents.

    Chiral resolution: Techniques such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.

    Purification processes: Techniques such as crystallization, distillation, and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorinated steroids.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Molecular targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways involved: The biochemical pathways that are affected by these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate: .

    Other fluorinated steroids: Compounds with similar structures but different functional groups or stereochemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C25H31ClF2O5

Molecular Weight

485.0 g/mol

IUPAC Name

ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C25H31ClF2O5/c1-5-33-21(32)24(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)25(16,28)19(30)11-23(15,24)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24+,25-/m0/s1

InChI Key

BOPHRTLZDHJBDY-LNWOGWPKSA-N

Isomeric SMILES

CCOC(=O)[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl

Canonical SMILES

CCOC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl

Origin of Product

United States

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